molecular formula C10H13Cl2N3 B3391160 1H-imidazol-4-yl(phenyl)methanamine dihydrochloride CAS No. 1427380-26-4

1H-imidazol-4-yl(phenyl)methanamine dihydrochloride

Cat. No.: B3391160
CAS No.: 1427380-26-4
M. Wt: 246.13 g/mol
InChI Key: QFBAGVKDEKNXPZ-UHFFFAOYSA-N
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Description

1H-imidazol-4-yl(phenyl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H11N3.2ClH. It is a derivative of imidazole, a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazol-4-yl(phenyl)methanamine dihydrochloride typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method includes the reaction of an aromatic aldehyde with an amine in the presence of a catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1H-imidazol-4-yl(phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1H-imidazol-4-yl(phenyl)methanamine dihydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1H-imidazol-4-yl(phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their function and affecting cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1H-imidazol-4-yl(phenyl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous .

Properties

IUPAC Name

1H-imidazol-5-yl(phenyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-10(9-6-12-7-13-9)8-4-2-1-3-5-8;;/h1-7,10H,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBAGVKDEKNXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=CN2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427380-26-4
Record name 1H-imidazol-4-yl(phenyl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-imidazol-4-yl(phenyl)methanamine dihydrochloride
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1H-imidazol-4-yl(phenyl)methanamine dihydrochloride
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1H-imidazol-4-yl(phenyl)methanamine dihydrochloride
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1H-imidazol-4-yl(phenyl)methanamine dihydrochloride
Reactant of Route 5
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Reactant of Route 6
1H-imidazol-4-yl(phenyl)methanamine dihydrochloride

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